1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine-2,4-dione core fused with a 1,2,4-oxadiazole ring substituted with an isopropyl group.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1,6-dimethyl-5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O3/c1-5(2)10-12-8(14-18-10)7-6(3)15(4)11(17)13-9(7)16/h5H,1-4H3,(H,13,16,17) |
InChI Key |
PIHLJOXVBVVXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C2=NOC(=N2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxadiazole ring through the reaction of an acyl hydrazide with an appropriate nitrile oxide. This intermediate can then be reacted with a suitable diketone to form the final tetrahydropyrimidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Computational and Experimental Validation
- Crystallographic Data : SHELX programs have resolved analogous pyrimidine-dione structures, confirming planar geometry and intermolecular π-π stacking.
Biological Activity
1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with a dimethyl group and an oxadiazole substituent. Its molecular formula is C₁₃H₁₈N₄O₃. The presence of the oxadiazole ring is significant as it is known for various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance:
- In vitro studies demonstrated that compounds with oxadiazole rings showed significant activity against various bacterial strains including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives; however, specific data for the compound remains limited in the literature.
Anticancer Activity
The anticancer properties of related oxadiazole derivatives have been noted:
- Cell Line Studies : Compounds similar to 1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF7 (Breast Cancer) | 15 |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 10 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazoles may induce oxidative stress in cells leading to apoptosis.
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study assessed the antibacterial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli using the agar diffusion method. The results indicated that certain derivatives exhibited zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.
Case Study 2: Cytotoxicity in Cancer Cells
A recent study investigated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results showed that compounds containing the oxadiazole ring significantly inhibited cell proliferation in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
